1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol is a complex organic compound notable for its structural features, including a naphthalene moiety and a quinoline group. This compound is classified as a small molecule, primarily falling under the category of naphthalenes, which are characterized by their fused benzene rings. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .
The synthesis of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol typically involves several steps that may include the formation of the piperidine ring, introduction of the naphthalene moiety, and hydroxylation processes. While specific synthetic routes for this compound are not extensively documented in the available literature, methodologies for similar compounds often utilize:
Technical details regarding reaction conditions, yields, and purification methods would be essential for replicating these synthesis pathways effectively.
The molecular structure of 1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yl)piperidin-4-ol can be represented using various chemical notation systems:
C[C@H](O)[C@H](CCOC1=CC2=C(C=CC=C2)C=C1)N1C=NC(=C1)C(N)=OThis compound features a piperidine ring with a hydroxyl group and a quinoline substituent at one position and a naphthalene ether at another. The stereochemistry is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 339.3883 g/mol |
| Monoisotopic Weight | 339.158291553 g/mol |
| Chemical Formula | |
| InChI Key | UYAJDVNLQJVRHD-SCLBCKFNSA-N |
The compound can undergo various chemical reactions typical of organic molecules with functional groups such as alcohols and amines. Potential reactions include:
Technical details regarding reaction conditions (e.g., temperature, solvents) and mechanisms would enhance understanding of its reactivity.
For instance, potential interactions could include:
Data on binding affinities and biological assays would provide further insights into its pharmacological profile.
The physical properties such as melting point, boiling point, and solubility are not extensively documented but are critical for practical applications in drug formulation and development.
Key chemical properties include:
Relevant data from experimental studies would provide insights into its stability profile.
1-[(2S)-2-hydroxy-3-(naphthalen-2-yloxy)propyl]-4-(quinolin-3-yloxy)piperidin-4-ol is primarily explored for its potential therapeutic applications due to its structural similarity to known pharmacologically active compounds. Possible scientific uses include:
While specific applications are still under research, compounds with similar structures have shown promise in various therapeutic areas, including oncology and neurology .
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1